molecular formula C2H5BF3K B1343603 Potassium ethyltrifluoroborate CAS No. 44248-07-9

Potassium ethyltrifluoroborate

Cat. No.: B1343603
CAS No.: 44248-07-9
M. Wt: 135.97 g/mol
InChI Key: GIIPADVFWNGSKY-UHFFFAOYSA-N
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Description

Potassium ethyltrifluoroborate is an organoboron compound with the chemical formula C2H5BF3K. It is a white crystalline solid that is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a useful tool in the formation of carbon-carbon bonds.

Scientific Research Applications

Potassium ethyltrifluoroborate is widely used in scientific research due to its versatility and stability. Some of its applications include:

Safety and Hazards

Potassium ethyltrifluoroborate is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to ensure adequate ventilation when handling it .

Biochemical Analysis

Biochemical Properties

Potassium ethyltrifluoroborate plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. One of the primary interactions of this compound is with palladium catalysts in the Suzuki–Miyaura coupling reaction. This interaction leads to the formation of alkene derivatives, which are crucial intermediates in the synthesis of complex organic molecules . The nature of these interactions involves the transfer of the ethyl group from this compound to the alkenyl bromide, mediated by the palladium catalyst.

Cellular Effects

This compound has been observed to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling cascades. Additionally, it has been reported to impact the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism . These effects are crucial for understanding the compound’s potential therapeutic applications and its role in cellular physiology.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to either inhibition or activation of their functions. For instance, in the Suzuki–Miyaura coupling reaction, this compound acts as a nucleophile, donating its ethyl group to the alkenyl bromide in the presence of a palladium catalyst . This binding interaction is essential for the formation of the desired alkene derivatives. Additionally, this compound has been shown to influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound is known to be stable under inert gas conditions, such as nitrogen or argon, and at low temperatures (2-8°C) . Over time, this compound may undergo degradation, leading to changes in its biochemical properties. Long-term studies have indicated that the compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, this compound may exhibit toxic or adverse effects, including alterations in electrolyte balance and potential organ toxicity . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to organic synthesis. The compound interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds. In the Suzuki–Miyaura coupling reaction, this compound serves as a substrate, interacting with palladium catalysts to produce alkene derivatives . These interactions are essential for understanding the compound’s role in metabolic flux and its impact on metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound is known to interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can localize to specific compartments, where it exerts its biochemical effects. The distribution of the compound within tissues is also influenced by its chemical properties, such as solubility and stability.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm or organelles, through targeting signals or post-translational modifications . This localization is crucial for the compound’s interaction with enzymes and proteins, enabling it to participate in biochemical reactions. Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium ethyltrifluoroborate can be synthesized through the reaction of ethylboronic acid with potassium fluoride and boron trifluoride. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere. The process involves the formation of an intermediate ethyltrifluoroborate, which is then converted to the potassium salt by the addition of potassium fluoride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Potassium ethyltrifluoroborate primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura coupling. This reaction involves the coupling of the ethyltrifluoroborate with various alkenyl or aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate .

Common Reagents and Conditions

Major Products

The major products of these reactions are alkene or aryl derivatives, which are formed through the coupling of the ethyl group from the this compound with the halide substrate .

Properties

IUPAC Name

potassium;ethyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5BF3.K/c1-2-3(4,5)6;/h2H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIPADVFWNGSKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635436
Record name Potassium ethyl(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44248-07-9, 882871-21-8
Record name Potassium ethyl(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name potassium ethyltrifluoroboranuide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Potassium Ethyltrifluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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